Naphtholblau Schwarz

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

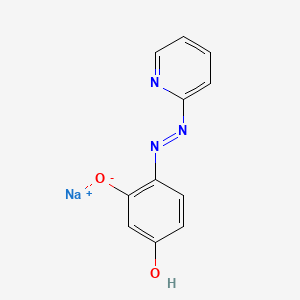

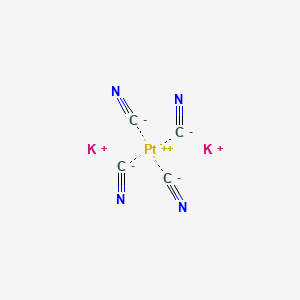

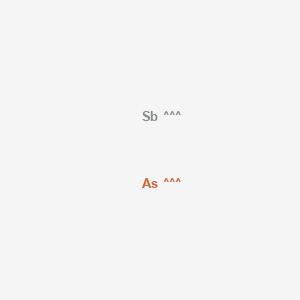

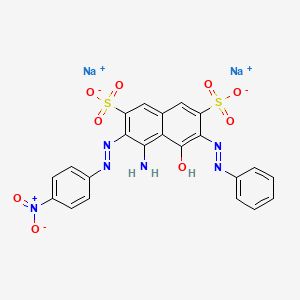

. It is commonly used in various applications, including dyeing foodstuffs, drugs, cosmetics, and textiles. The compound has the empirical formula C22H14N6Na2O9S2 and a molecular weight of 616.49 .

Wissenschaftliche Forschungsanwendungen

Naphthol Blue Black has a wide range of scientific research applications:

Chemistry: Used as a dye in various chemical processes and as a reagent in photochemical degradation studies.

Biology: Employed as a protein stain in chromatography and electrophoresis, as well as a biological stain.

Medicine: Utilized in diagnostic assays and hematology.

Industry: Widely used in textile dyeing, including wool, nylon, silk, and textile printing.

Wirkmechanismus

Target of Action

Naphthol Blue Black (NBB), also known as ACID BLACK 1, is primarily used as a dye in various industries . Its primary targets are the materials it is intended to color, such as textiles, foodstuffs, drugs, and cosmetics . It interacts with these materials to impart a color change.

Mode of Action

NBB is a diazo dye, which means it contains two nitrogen atoms connected by a double bond . The interaction of NBB with its targets is largely due to its diazo group and its ability to form stable complexes with the material it is dyeing . This interaction results in a color change in the material .

Biochemical Pathways

It is known that nbb can undergo photoelectrochemical degradation, which yields a colorless quinone as an end product . This suggests that NBB may interact with light and other chemicals in its environment, leading to changes in its chemical structure and color.

Result of Action

The primary result of NBB’s action is a change in color of the material it is applied to. This is due to the formation of stable complexes between NBB and the material . The exact molecular and cellular effects of NBB’s action would depend on the specific material and the conditions of use.

Action Environment

The action, efficacy, and stability of NBB can be influenced by various environmental factors. For instance, NBB has high photo- and thermal-stability , which means its color and structure remain stable even when exposed to light and heat. Nbb can undergo degradation when subjected to certain chemical reactions, such as photoelectrochemical degradation .

Biochemische Analyse

Biochemical Properties

Naphthol Blue Black plays a significant role in biochemical reactions, particularly in staining proteins on polyacrylamide gels, agarose gels, and nitrocellulose membranes . It interacts with various biomolecules, including proteins and enzymes, by forming stable complexes that allow for the visualization of these molecules during electrophoresis. The dye binds to proteins through electrostatic interactions and hydrogen bonding, which enhances the contrast and visibility of protein bands on gels .

Cellular Effects

Naphthol Blue Black influences various cellular processes, particularly in the context of protein staining. It is used to stain soluble proteins in cells, which helps in the detection and analysis of protein expression levels . The dye does not significantly interfere with cell signaling pathways or gene expression, making it a reliable tool for studying cellular metabolism and protein interactions . Its hydrophilic and anionic nature may limit its affinity for certain cellular components .

Molecular Mechanism

At the molecular level, Naphthol Blue Black exerts its effects by binding to proteins and forming stable complexes. This binding is primarily driven by electrostatic interactions between the negatively charged dye molecules and positively charged amino acid residues on proteins . The dye also forms hydrogen bonds with protein molecules, which further stabilizes the complexes. This mechanism allows for the effective staining and visualization of proteins during electrophoresis and other biochemical assays .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Naphthol Blue Black can change over time. The dye is known for its high photo- and thermal-stability, which ensures consistent staining results over extended periods . Prolonged exposure to light and heat may lead to gradual degradation of the dye, resulting in reduced staining efficiency . In in vitro and in vivo studies, the long-term effects of Naphthol Blue Black on cellular function have not been extensively documented, but its stability makes it a reliable choice for various biochemical applications .

Dosage Effects in Animal Models

The effects of Naphthol Blue Black vary with different dosages in animal models. At low doses, the dye is generally well-tolerated and does not cause significant adverse effects . At high doses, Naphthol Blue Black may exhibit toxic effects, including potential harm to humans, animals, and plants . It is essential to carefully control the dosage to avoid any toxic or adverse effects during experimental studies .

Metabolic Pathways

Naphthol Blue Black is involved in various metabolic pathways, particularly in the context of its degradation and removal from biological systems. The dye undergoes photoelectrochemical degradation, yielding colorless quinone as an end product . This degradation process involves the interaction of Naphthol Blue Black with enzymes and cofactors that facilitate its breakdown and removal from the system . The dye’s metabolic pathways are crucial for understanding its environmental impact and developing effective treatment methods for its removal from wastewater .

Transport and Distribution

Within cells and tissues, Naphthol Blue Black is transported and distributed through various mechanisms. The dye interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its hydrophilic and anionic nature may influence its localization and accumulation within specific cellular compartments . Understanding the transport and distribution of Naphthol Blue Black is essential for optimizing its use in biochemical assays and minimizing any potential adverse effects .

Subcellular Localization

Naphthol Blue Black exhibits specific subcellular localization patterns, which can affect its activity and function. The dye is primarily localized in the cytoplasm and can be found in association with various cellular structures, including the endoplasmic reticulum and Golgi apparatus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This subcellular localization is crucial for its effectiveness in staining proteins and other biomolecules during biochemical assays .

Vorbereitungsmethoden

Naphthol Blue Black is synthesized through a diazotization reaction, where an aromatic amine is converted into a diazonium salt, which then couples with a naphthol component. The general synthetic route involves the following steps:

Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

Coupling: The diazonium salt reacts with a naphthol derivative to form the azo dye.

Industrial production methods typically involve continuous processes where the naphthol component is deposited on the fabric, followed by the diazotization and coupling reactions .

Analyse Chemischer Reaktionen

Naphthol Blue Black undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized to form colorless quinone as the end product.

Reduction: Reduction of the diazo derivatives can yield amino-naphthol compounds.

Substitution: The 4-position of naphthol is susceptible to electrophilic attack, which is exploited in the preparation of diazo dyes.

Common reagents used in these reactions include nitrous acid for diazotization and various oxidizing agents for oxidation reactions. The major products formed include quinones and amino-naphthol derivatives .

Vergleich Mit ähnlichen Verbindungen

Naphthol Blue Black is unique among similar compounds due to its high photo- and thermal-stability. Similar compounds include:

Amido Black 10B: Another name for Naphthol Blue Black, used interchangeably.

Brilliant Black BN: Another textile dye with similar applications but different chemical properties.

Reactive Black 5: A reactive dye used in textile dyeing with different reactivity and stability.

Naphthol Blue Black stands out due to its versatility in various applications and its stability under different conditions.

Eigenschaften

CAS-Nummer |

1064-48-8 |

|---|---|

Molekularformel |

C22H16N6NaO9S2 |

Molekulargewicht |

595.5 g/mol |

IUPAC-Name |

disodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C22H16N6O9S2.Na/c23-19-18-12(11-17(39(35,36)37)21(22(18)29)27-24-13-4-2-1-3-5-13)10-16(38(32,33)34)20(19)26-25-14-6-8-15(9-7-14)28(30)31;/h1-11,29H,23H2,(H,32,33,34)(H,35,36,37); |

InChI-Schlüssel |

UIDOLCABIFYUEJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)[N+](=O)[O-])N)O.[Na+].[Na+] |

Kanonische SMILES |

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=C(C=C4)[N+](=O)[O-])N)O.[Na] |

Aussehen |

Powder |

Verwandte CAS-Nummern |

83006-55-7 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.